molecular formula C10H13ClN2O2 B2775541 6-Pyrrolidin-1-ylpyridine-2-carboxylic acid;hydrochloride CAS No. 2418671-24-4

6-Pyrrolidin-1-ylpyridine-2-carboxylic acid;hydrochloride

Cat. No.: B2775541
CAS No.: 2418671-24-4
M. Wt: 228.68
InChI Key: LSXNTIXGJZZJBG-UHFFFAOYSA-N
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Description

6-Pyrrolidin-1-ylpyridine-2-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C10H12N2O2·HCl It is a derivative of pyridine and pyrrolidine, featuring a pyrrolidine ring attached to a pyridine ring through a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Pyrrolidin-1-ylpyridine-2-carboxylic acid;hydrochloride typically involves the reaction of pyridine-2-carboxylic acid with pyrrolidine in the presence of a coupling agent. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and in-line purification systems can streamline the production process, making it more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

6-Pyrrolidin-1-ylpyridine-2-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or nitric acid are employed for halogenation and nitration, respectively.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Pyrrolidin-1-ylpyridine-2-methanol or pyrrolidin-1-ylpyridine-2-carbaldehyde.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

6-Pyrrolidin-1-ylpyridine-2-carboxylic acid;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-Pyrrolidin-1-ylpyridine-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity through hydrophobic interactions, while the carboxylic acid group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-carboxylic acid: A simpler analog without the pyridine ring.

    Pyridine-2-carboxylic acid: Lacks the pyrrolidine ring, making it less versatile in terms of binding interactions.

    Pyrrolidin-1-ylpyridine: Similar structure but without the carboxylic acid group.

Uniqueness

6-Pyrrolidin-1-ylpyridine-2-carboxylic acid;hydrochloride is unique due to the presence of both the pyrrolidine and pyridine rings, along with the carboxylic acid group. This combination allows for diverse chemical reactivity and potential for various applications in research and industry.

Properties

IUPAC Name

6-pyrrolidin-1-ylpyridine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2.ClH/c13-10(14)8-4-3-5-9(11-8)12-6-1-2-7-12;/h3-5H,1-2,6-7H2,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSXNTIXGJZZJBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=CC(=N2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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